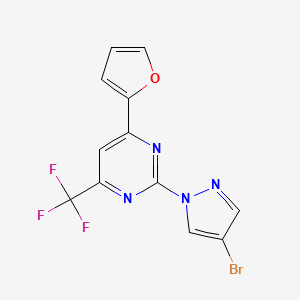![molecular formula C19H23N3O B5968349 4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol](/img/structure/B5968349.png)
4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a piperazine ring substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol typically involves the formation of a Schiff base. The process begins with the reaction of 4-methylbenzylamine with piperazine to form an intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets like enzymes and receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the piperazine ring can interact with various biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4-Methoxyphenyl)amino]methyl]-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring and the 4-methylphenyl group differentiates it from other phenolic compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
Propiedades
IUPAC Name |
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(23)9-7-17/h2-9,14,23H,10-13,15H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWQHVREJZUFBT-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968266.png)
![(6-methoxy-2-naphthyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5968275.png)
![1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol](/img/structure/B5968276.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5968287.png)
![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5968309.png)
![methyl 4-(4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)benzoate](/img/structure/B5968312.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
